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Abstract

2-Amino-3-Nitrophenol is a significant chemical intermediate in the synthesis of dyes and has
potential applications in medicinal chemistry. A thorough understanding of its molecular
structure, electronic properties, and reactivity is crucial for its effective utilization. While
extensive experimental data is available, comprehensive theoretical studies specifically on 2-
Amino-3-Nitrophenol are limited in public literature. This technical guide consolidates the
available experimental data for 2-Amino-3-Nitrophenol and provides insights into its
theoretical characteristics by drawing parallels with closely related and well-studied molecules,
namely 2-Aminophenol and 2-Nitrophenol. This approach offers a foundational understanding
of its expected quantum chemical properties.

Introduction

2-Amino-3-Nitrophenol (CAS: 603-85-0) is an aromatic compound featuring an amino group,
a nitro group, and a hydroxyl group attached to a benzene ring.[1] This unique combination of
functional groups imparts a versatile reactivity profile, making it a valuable precursor in various
synthetic pathways.[1] Its primary application lies in the synthesis of yellow dyes for textiles and
printing inks.[1] Furthermore, its derivatives are of interest in medicinal chemistry.[2]

This guide summarizes the known physicochemical and spectroscopic data for 2-Amino-3-
Nitrophenol. It further delves into the theoretical aspects of its molecular structure and
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electronic properties through a comparative analysis of computational studies on 2-
Aminophenol and 2-Nitrophenol, for which Density Functional Theory (DFT) calculations have
been reported.

Physicochemical and Spectroscopic Data

The fundamental properties of 2-Amino-3-Nitrophenol are well-documented.

Property Value Reference
Molecular Formula C6H6N203 [2]
Molecular Weight 154.12 g/mol [2]
CAS Number 603-85-0 [2]
Appearance Reddish-brown solid powder [2]
Melting Point 212-213 °C [2]
Boiling Point 322.5 °C (at atmospheric 2]
pressure)

Spectroscopic techniques are essential for the characterization of 2-Amino-3-Nitrophenol.

Spectroscopic Data Description Reference
1H NMR Spectrum available [3]
Infrared (IR) Conforms to structure

Theoretical Studies: A Comparative Analysis

Due to the lack of specific theoretical studies on 2-Amino-3-Nitrophenol, this section presents
data from computational studies on 2-Aminophenol and 2-Nitrophenol. These studies typically
employ Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis
set to investigate molecular structure and electronic properties.

Molecular Geometry and Stability
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DFT calculations are used to determine the optimized molecular geometry, including bond
lengths and angles. For related molecules like 2-nitrophenol, studies show a distortion from a
perfect hexagonal benzene ring due to the substituents. It is expected that 2-Amino-3-
Nitrophenol would also exhibit such distortions.

In a comparative study of phenol, 2-aminophenol, and 2-nitrophenol, it was found that 2-
nitrophenol is the most stable, while 2-aminophenol is the most reactive. The stability is related
to the chemical hardness, with a higher value indicating greater stability.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied
Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial
for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of chemical

reactivity.
Chemical Electrophili
Energy Gap .
Molecule HOMO (eV) LUMO (eV) (eV) Hardness city Index
e
(n) (w)
2-
] -5.19 -0.65 4.54 2.27 1.95
Aminophenol
2-Nitrophenol  -6.65 -2.57 4.08 2.04 4.29

Data derived from a theoretical study on phenol derivatives.

The smaller energy gap in 2-Nitrophenol compared to 2-Aminophenol suggests it is more
reactive. The high electrophilicity index of 2-Nitrophenol indicates it is a good electrophile. It is
plausible that 2-Amino-3-Nitrophenol would have electronic properties influenced by both the
electron-donating amino group and the electron-withdrawing nitro group.

Experimental Protocols
Synthesis of 2-Amino-3-Nitrophenol

A common laboratory-scale synthesis involves the reduction of a dinitro compound.[2]
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Materials:

 Tin(ll) chloride dihydrate

o Methanol

e Concentrated HCI

 Dinitro precursor compound

o Ethyl acetate

e Saturated sodium bicarbonate solution

e Magnesium sulfate

Procedure:

e Under an argon atmosphere, dissolve tin(ll) chloride dihydrate (20 mmol) in methanol (17.2
mL).

e Slowly add concentrated HCI (9.2 mL) and cool the solution to 0°C.

e Add the dinitro compound to the reaction mixture and stir overnight at room temperature.

» Dilute the mixture with ethyl acetate and neutralize with a saturated sodium bicarbonate
solution.

« Filter to remove inorganic salts and wash the residue with ethyl acetate.

» Combine the filtrate and the separated organic phase.

o Extract the aqueous phase three times with ethyl acetate.

o Combine all organic layers and dry with magnesium sulfate.

« Filter to remove the magnesium sulfate and evaporate the solvent under reduced pressure to
obtain the product.[2]
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Visualizations
Synthesis Workflow

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Amino-3-Nitrophenol.

Logical Relationship of Properties
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Caption: Interrelation of molecular properties from theoretical studies.

Conclusion

2-Amino-3-Nitrophenol is a compound of significant interest with well-defined physical and
chemical properties. While direct theoretical studies on this molecule are not readily available,
a comparative analysis with related compounds such as 2-Aminophenol and 2-Nitrophenol

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1277897?utm_src=pdf-body-img
https://www.benchchem.com/product/b1277897?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

provides a valuable framework for understanding its expected molecular and electronic
characteristics. Further dedicated computational studies would be beneficial to fully elucidate
its theoretical profile and support its application in various fields of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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